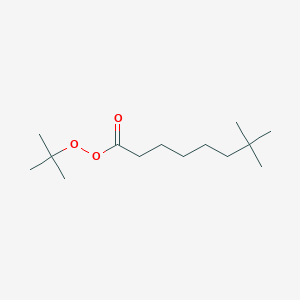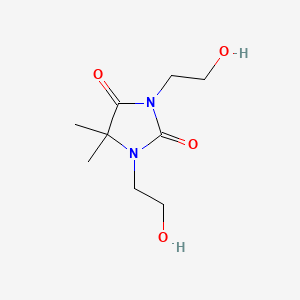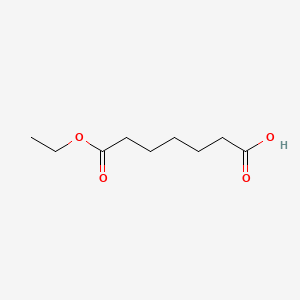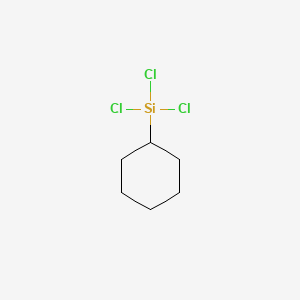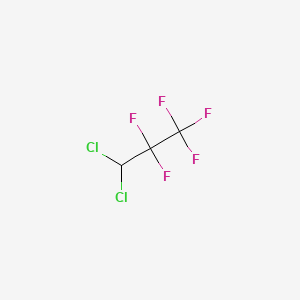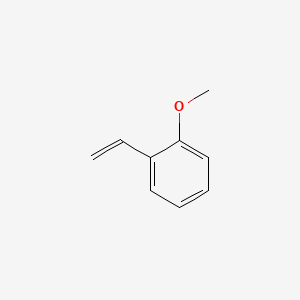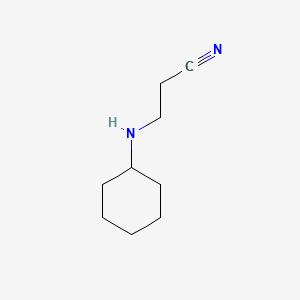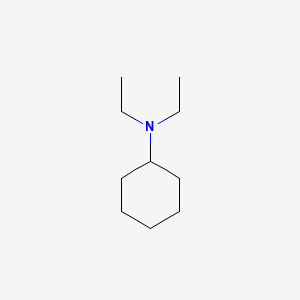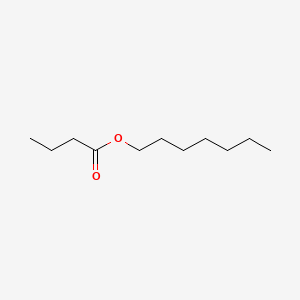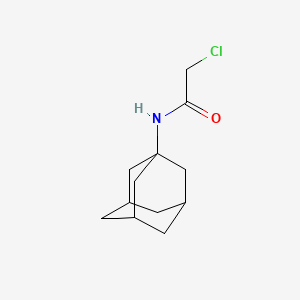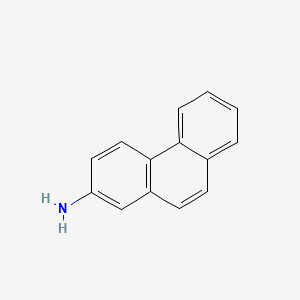
2-Aminophenanthrene
Descripción general
Descripción
2-Aminophenanthrene is a chemical compound with the molecular formula C14H11N and a molecular weight of 193.2438 . It is also known by other names such as 2-Phenanthrenamine and 2-Phenanthrylamine .
Molecular Structure Analysis
The molecular structure of 2-Aminophenanthrene consists of a phenanthrene core with an amino group attached at the 2-position . This structure can be represented in both 2D and 3D formats .Aplicaciones Científicas De Investigación
DNA Adduct Formation and Carcinogenicity
Research on 2-Aminophenanthrene (2-AAP) has primarily focused on its role in the formation and removal of DNA adducts in various tissues and its potential carcinogenic effects. A study by Gupta et al. (1989) explored the formation and persistence of DNA adducts in rats administered 2-AAP, noting the substance's carcinogenicity in certain tissues but not in others, like the liver. This suggests a tissue-specific tumor induction mechanism, potentially linked to DNA adduct formation (Gupta, Earley, Fullerton, & Beland, 1989).
Synthesis of Heterocycles
2-Aminophenanthrene has been used in the synthesis of hexacyclic acridines and related heterocycles. Thang et al. (1967) investigated this process, demonstrating how 2-aminophenanthrene can be a crucial precursor in creating these complex molecular structures (Thang, Weisburger, Mabille, & Buu‐Hoï, 1967).
Mass Spectrometry Analysis
The mass spectra of aminophenanthrenes, including 4-aminophenanthrene, have been studied using electron impact mass spectrometry, as detailed by Campbell, Chess, and Connolly (1990). This research is vital for understanding the molecular fragmentation patterns of aminophenanthrenes and their derivatives (Campbell, Chess, & Connolly, 1990).
Comparative Pharmacological Studies
Studies have been conducted to compare phenanthrene and its derivatives, including 2-aminophenanthrene, in terms of their pharmacological effects. Eddy (1933) conducted such a study on cats, observing variations in the depressant effect and analgesic properties among different phenanthrene derivatives (Eddy, 1933).
Copper-Mediated Oxidative Coupling
Vyskocil et al. (2001) explored the Cu(II)-mediated oxidative coupling of 2-aminophenanthrene homologues, revealing the competition between dimerization and the formation of carbazoles. This study provides insights into the chemical reactions and potential applications of 2-aminophenanthrene in organic synthesis (Vyskocil, Smrčina, Lorenc, Tišlerová, Brooks, Kulagowski, Langer, Farrugia, & Kočovský, 2001).
Carcinogenicity Studies
Huggins and Yang (1962) investigated the induction and suppression of breast cancer in rats, examining the carcinogenicity of various compounds, including 2-aminophenanthrene. Their findings contribute to the understanding of carcinogenic mechanisms and potential cancer therapies (Huggins & Yang, 1962).
Synthesis of Alkaloids
Benesch et al. (1998) demonstrated the synthesis of 9-aminophenanthrenes via directed ortho metalation and cross-coupling, contributing to the field of alkaloid synthesis. This research highlights the utility of 2-aminophenanthrene derivatives in complex organic synthesis processes (Benesch, Bury, Guillaneux, Houldsworth, Wang, & Snieckus, 1998).
Fluorometric Analysis
Ikeda et al. (1984) explored the use of 9-aminophenanthrene as a fluorescence-labeling reagent for free fatty acids, demonstrating its application in clinical and biochemical analysis (Ikeda, Shimada, Sakaguchi, & Matsumoto, 1984).
Interaction with Natural Organic Matter
Research by Doll et al. (1999) examined the interaction of phenanthrene and 9-aminophenanthrene with natural organic matter, comparing fluorescence quenching and solid-phase microextraction methods. This study is significant for understanding environmental interactions of polycyclic aromatic compounds (Doll, Frimmel, Kumke, & Ohlenbusch, 1999).
Safety And Hazards
Propiedades
IUPAC Name |
phenanthren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAWSFHWVLOENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187340 | |
| Record name | 2-Phenanthrenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminophenanthrene | |
CAS RN |
3366-65-2 | |
| Record name | 2-Phenanthrenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3366-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenanthrenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003366652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminophenanthrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenanthrenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminophenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENANTHRENAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58E72ZP80W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

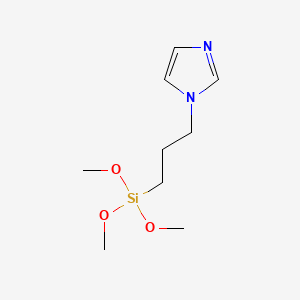
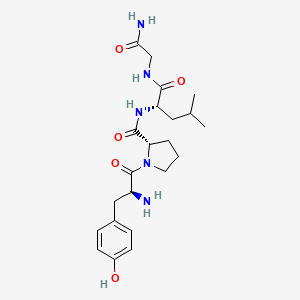
![Disodium 4-[2-[(1-oxoundec-10-enyl)amino]ethyl] 2-sulphonatosuccinate](/img/structure/B1582415.png)
